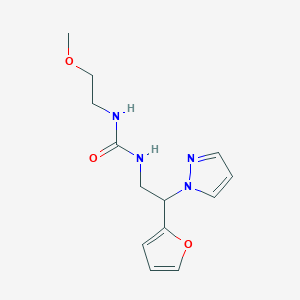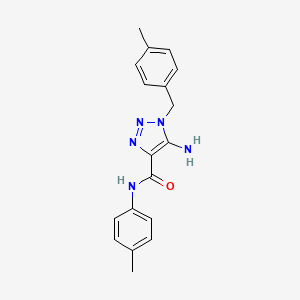
4-fluoro-N-(4-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-fluoro-N-(4-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide” is a complex organic molecule. It contains several functional groups, including a fluoro group, a benzamide group, a thiazole group, and a piperazine group . The presence of these functional groups suggests that this compound could have a variety of potential applications in fields such as medicinal chemistry and drug design .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzamide group could be introduced through a reaction with a suitable amine, while the thiazole group could be formed through a cyclization reaction . The exact synthetic route would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide and thiazole groups suggests that the molecule would have a complex, three-dimensional structure . The exact structure would depend on factors such as the specific arrangement of the atoms and the presence of any chiral centers .Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by its functional groups. For example, the benzamide group could undergo reactions such as hydrolysis or aminolysis, while the thiazole group could participate in reactions such as electrophilic substitution . The exact reactions would depend on factors such as the reaction conditions and the presence of any catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups such as the benzamide group . Its melting point and boiling point would be influenced by factors such as the size of the molecule and the strength of the intermolecular forces .Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives, including compounds related to our target molecule. For instance:
- Certain indole derivatives have shown anti-inflammatory and analgesic effects. For example:
Antiviral Activity
Anti-Inflammatory and Analgesic Activities
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, its mechanism of action could involve binding to a specific receptor or enzyme, thereby altering its activity . The exact mechanism of action would depend on factors such as the specific target and the compound’s molecular structure .
Safety and Hazards
The safety and hazards associated with this compound would depend on factors such as its toxicity and reactivity. For example, if the compound were highly reactive, it could pose a risk of fire or explosion. If it were toxic, it could pose a risk to health if ingested, inhaled, or absorbed through the skin .
Future Directions
The future directions for research involving this compound could include exploring its potential applications in fields such as medicinal chemistry and drug design. For example, researchers could investigate its potential use as a drug for treating specific diseases . They could also explore ways to optimize its synthesis, improve its properties, or reduce its potential hazards .
properties
IUPAC Name |
4-fluoro-N-[4-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN5O2S/c23-17-6-4-16(5-7-17)21(30)26-22-25-18(15-31-22)8-9-20(29)28-13-11-27(12-14-28)19-3-1-2-10-24-19/h1-7,10,15H,8-9,11-14H2,(H,25,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJILFXJESZNIBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2414487.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-methylbenzenesulfonamide](/img/structure/B2414489.png)


![4-methoxy-N-(2-(6-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzenesulfonamide](/img/structure/B2414493.png)
![ethyl 3-(4-ethylphenyl)-1-(2-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2414494.png)
![5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/no-structure.png)




![3-amino-2-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B2414507.png)